molecular formula C6H2Br2FNO B1489625 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde CAS No. 2169144-70-9

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

Cat. No. B1489625
CAS RN: 2169144-70-9
M. Wt: 282.89 g/mol
InChI Key: FPSJENVJEVCNGH-UHFFFAOYSA-N
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Description

“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2169144-70-9 . It has a molecular weight of 282.89 and its IUPAC name is 2,5-dibromo-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is 1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a solid compound . It has a molecular weight of 282.89 .

Scientific Research Applications

Synthesis of Thiophene Derivatives

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is instrumental in the synthesis of thiophene derivatives. For instance, it has been used in the preparation of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene. These thiophene derivatives are synthesized through a series of bromination and lithium exchange reactions, highlighting the compound's role in facilitating complex molecular rearrangements and serving as a key intermediate in the synthesis of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Hawkins et al., 1994).

New Synthesis Pathways for Fluoropyrroles

The compound is also pivotal in new synthesis methodologies for 3-fluoropyrroles. These pathways involve the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding bromomethyl-pyrrolines. This synthesis demonstrates the compound's versatility in contributing to fluorinated pyrrole derivatives, which are valuable in the development of novel pharmaceuticals and agrochemicals due to their fluorine content enhancing biological activity and stability (Surmont et al., 2009).

Future Directions

Fluoropyridines, including “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde”, have interesting and unusual physical, chemical, and biological properties, which make them of interest in various fields . They are used in the development of new agricultural products and pharmaceuticals . The interest in the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

2,5-dibromo-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSJENVJEVCNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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